molecular formula C11H11NO B11792979 1-Ethylquinolin-4(1H)-one

1-Ethylquinolin-4(1H)-one

Cat. No.: B11792979
M. Wt: 173.21 g/mol
InChI Key: DKWDDXCZKFLKQJ-UHFFFAOYSA-N
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Description

1-Ethylquinolin-4(1H)-one is a heterocyclic organic compound belonging to the quinoline family It features a quinoline core with an ethyl group at the 1-position and a keto group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylquinolin-4(1H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with ethyl acetoacetate under acidic conditions. Another method includes the Pfitzinger reaction, where isatin reacts with ethylamine in the presence of a base to form the desired quinoline derivative.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. The process often includes steps such as solvent extraction, recrystallization, and purification through column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4,1-dione derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-ethylquinolin-4-ol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed:

    Oxidation: Quinoline-4,1-dione derivatives.

    Reduction: 1-Ethylquinolin-4-ol.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

1-Ethylquinolin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Ethylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Quinoline: The parent compound of 1-Ethylquinolin-4(1H)-one, lacking the ethyl and keto groups.

    1-Methylquinolin-4(1H)-one: Similar structure but with a methyl group instead of an ethyl group.

    4-Hydroxyquinoline: Features a hydroxyl group at the 4-position instead of a keto group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-ethylquinolin-4-one

InChI

InChI=1S/C11H11NO/c1-2-12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3

InChI Key

DKWDDXCZKFLKQJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=O)C2=CC=CC=C21

Origin of Product

United States

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